Relcovaptan (SR49059) is a synthetic, orally active antagonist with high selectivity for the arginine vasopressin receptor 1A (AVPR1A). [, ] It is classified as a non-peptide antagonist due to its lack of peptide bonds in its chemical structure. [] Relcovaptan is a valuable tool in scientific research for investigating the physiological and pathological roles of AVPR1A in various organ systems. []
The synthesis of Relcovaptan involves multiple steps to construct its molecular framework. The general synthetic route includes:
Relcovaptan has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties.
Relcovaptan participates in several chemical reactions that can modify its structure or create derivatives:
Typical reagents used in these reactions include:
Relcovaptan functions primarily as an antagonist at both the oxytocin receptor and the vasopressin V1A receptor.
The antagonistic action leads to alterations in cell signaling pathways that govern water balance and vascular tone, making Relcovaptan a candidate for treating conditions like heart failure and hypertension .
Relcovaptan exhibits several notable physical and chemical properties:
These properties are crucial for formulating Relcovaptan for clinical applications, ensuring effective delivery and bioavailability when administered .
Relcovaptan has potential applications primarily in pharmacology related to cardiovascular health:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: